molecular formula C6F12O2 B1360150 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride CAS No. 2062-98-8

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Cat. No. B1360150
CAS RN: 2062-98-8
M. Wt: 332.04 g/mol
InChI Key: BCLQALQSEBVVAD-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, also known as Perfluoro (2-methyl-3-oxahexanoyl) fluoride, is a highly fluorinated organic compound with the molecular formula C9F15O2 . It is a colorless liquid with a boiling point of 123-125°C and a density of 1.83 g/cm3 .


Molecular Structure Analysis

The molecular structure of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is represented by the molecular formula C6F12O2 . The InChI representation of the molecule is InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 .


Physical And Chemical Properties Analysis

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is a colorless liquid with a boiling point of 123-125°C and a density of 1.83 g/cm3 . Its molecular weight is 332.04 g/mol .

Scientific Research Applications

Scientific Research Applications of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride

  • Environmental Remediation and Wastewater Treatment

    • Mineralization and Defluoridation: A study by Shih, Tsai, and Huang (2013) in "Water research" explores the use of UV oxidation in a three-phase fluidized bed reactor for the mineralization and defluoridation of 2,2,3,3-Tetrafluoro-1-propanol (TFP), a compound related to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride. They found this method effective for treating non-biodegradable fluorinated compounds in wastewater, achieving over 99.95% TOC removal and 99% fluoride removal (Shih, Tsai, & Huang, 2013).
  • Chemical Synthesis and Industrial Applications

    • Synthesis of Fluorocarbon Surfactants: Han et al. (2009) in "Colloids and Surfaces A" synthesized a series of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants using 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropyloxy)-propoxy)-propionic acid fluoride. These surfactants exhibited low surface tension and significantly reduced the surface tensions of organic solvents (Han et al., 2009).
  • Polymer Technology

    • Development of Gel Polymer Electrolytes: Wehbi et al. (2019) in "Macromolecules" investigated vinylidene fluoride-based copolymers bearing pendant perfluoroalkyl ether groups, synthesized from a monomer including 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy]propyl 2-(trifluoromethyl)acrylate. These copolymers were used in gel polymer electrolytes, showing promising conductivity values for potential applications in energy storage devices (Wehbi et al., 2019).
  • Biomedical and Material Science

    • Hemocompatible and Antifouling Materials: Wen et al. (2010) in "Journal of Materials Science" developed a poly(ethylene–vinyl acetate) film with a fluorinated surface structure using 2,
    3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy] propionyl fluoride. The film exhibited low hemolytic activity and no platelet adhesion, showing potential for use in biomedical applications due to its biocompatible surface and flexible substrate .
  • Environmental Impact Assessment

    • Perfluoroalkyl Substance Analysis: Kato et al. (2018) in "Chemosphere" developed methods for quantifying per- and polyfluoroalkyl substances (PFAS), including compounds related to 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, in urine and serum. This study aids in understanding human exposure to these chemicals, crucial for environmental health and safety assessments (Kato et al., 2018).
  • Toxicology and Safety Studies

    • Toxicokinetics in Animals: Gannon et al. (2016) in "Toxicology" studied the absorption, distribution, metabolism, and excretion (ADME) of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt in rats, mice, and monkeys. Understanding the toxicokinetics of related fluorinated compounds is vital for assessing their safety and environmental impact (Gannon et al., 2016).

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLQALQSEBVVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862823
Record name Perfluoro(2-methyl-3-oxahexanoyl) fluoride
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Molecular Weight

332.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

CAS RN

2062-98-8, 65208-35-7
Record name 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride
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Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Record name Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Record name Perfluoro(2-methyl-3-oxahexanoyl) fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride
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Synthesis routes and methods I

Procedure details

2.1 g of a mixture of (CF3)2CFOCOCF(CF3)OCF2CF2CF3 and (CF3)2CHOCOCF(CF3)OCF2CF2CF3 obtained in Example 1-2, was charged into a flask together with 0.02 g of NaF powder and heated at 120° C. for 10 hours in an oil bath, while stirring vigorously. At an upper portion of the flask, a reflux condenser having the temperature adjusted at 20° C. and a gas bag were installed in series. After cooling, 1.5 g of a liquid sample and 0.4 g of a gas sample were recovered. The gas sample and the liquid sample were respectively analyzed by GC-MS, whereby from the gas sample, the above-identified compound was confirmed to be the main product, and from the liquid sample, FCOCF(CF3)OCF2CF2CF3 was confirmed to be the main product. The yield of the above-identified compound to (CF3)2CFOCOCF(CF3)OCF2CF2CF3, was 71.2%, as calculated by GC. Further, from the liquid sample, FCOCF(CF3)OCF2CF2CF3 (0.7 g) was obtained.
[Compound]
Name
mixture
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
(CF3)2CFOCOCF(CF3)OCF2CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(CF3)2CHOCOCF(CF3)OCF2CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

FSO2CF2CF2OCF2CF2OCOCF(CF3)OCF2CF2CF3 (3.1 g) obtained in Example 3 was charged into a flask together with NaF powder (0.02 g) and heated at 140° C. for 10 hours in an oil bath with vigorous stirring. At the upper portion of the flask, a reflux condenser having the temperature adjusted at 20° C., was installed. After cooling, the liquid sample (3.0 g) was recovered. As a result of the analysis by GC-MS, CF3CF(OCF2CF2CF3)COF and FSO2CF2CF2OCF2COF were confirmed to be the main products, and the NMR yield was 71.2%. Further, FCOCF(CF3)OCF2CF2CF3 was obtained in a yield of 74.0%.
Name
FSO2CF2CF2OCF2CF2OCOCF(CF3)OCF2CF2CF3
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.02 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The reaction product containing CF3CF2CF2OCF(CF3)—COOCF2CF(CF3)OCF2CF2CF3 (83.0 g) obtained in Example 1-2 was charged together with NaF powder (1.1 g) into a flask and heated at 140° C. for 15 hours in an oil bath, while vigorously stirring. At an upper portion of the flask, a liquid sample (81.3 g) was recovered through a reflux condenser having the temperature adjusted to 70° C. A product obtained by distilling the liquid sample for purification was analyzed by GC-MS, whereupon formation of CF3CF2CF2OCF(CF3)COF was confirmed.
Name
CF3CF2CF2OCF(CF3)—COOCF2CF(CF3)OCF2CF2CF3
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 2
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 3
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 4
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 5
Reactant of Route 5
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 6
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

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